molecular formula C5H10N2O3S B1599931 Methomyl-sulfoxide CAS No. 55620-23-0

Methomyl-sulfoxide

Cat. No.: B1599931
CAS No.: 55620-23-0
M. Wt: 178.21 g/mol
InChI Key: TZPTVLNJSLZVEI-DAXSKMNVSA-N
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Description

Methomyl-sulfoxide is a complex organic compound with a unique structure that includes both an imine and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methomyl-sulfoxide can be achieved through several synthetic routes. One common method involves the reaction of ethanimidic acid with methylamine and a sulfinylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methomyl-sulfoxide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine or sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Methomyl-sulfoxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methomyl-sulfoxide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The sulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Methomyl: A compound with a similar structure but different functional groups.

    Ethanimidic acid derivatives: Compounds with variations in the substituents on the imine or sulfinyl groups.

Uniqueness

Methomyl-sulfoxide is unique due to the combination of its imine and sulfinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

55620-23-0

Molecular Formula

C5H10N2O3S

Molecular Weight

178.21 g/mol

IUPAC Name

[(Z)-1-methylsulfinylethylideneamino] N-methylcarbamate

InChI

InChI=1S/C5H10N2O3S/c1-4(11(3)9)7-10-5(8)6-2/h1-3H3,(H,6,8)/b7-4-

InChI Key

TZPTVLNJSLZVEI-DAXSKMNVSA-N

Isomeric SMILES

C/C(=N/OC(=O)NC)/S(=O)C

SMILES

CC(=NOC(=O)NC)S(=O)C

Canonical SMILES

CC(=NOC(=O)NC)S(=O)C

Origin of Product

United States

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